molecular formula C8H11NO3 B1520449 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1235441-18-5

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No. B1520449
M. Wt: 169.18 g/mol
InChI Key: YHWXSEYUKVMGHZ-UHFFFAOYSA-N
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Description

“1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1235441-18-5 . It has a molecular weight of 169.18 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid” is 1S/C8H11NO3/c10-6 (9-5-1-2-5)8 (3-4-8)7 (11)12/h5H,1-4H2, (H,9,10) (H,11,12) . This indicates that the compound has a cyclopropane ring fused to a carboxylic acid group .


Physical And Chemical Properties Analysis

“1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 169.18 .

Scientific Research Applications

Ethylene Precursor and Metabolism in Plants

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor of ethylene in plants. Research has shown that labeled ACC is converted into non-volatile metabolites, including 1-(malonylamino)cyclopropane-1-carboxylic acid, in light-grown wheat leaves, confirming the natural occurrence of this conjugate in plants and highlighting its role in ethylene biosynthesis and regulation of plant growth (Hoffman, Yang, & McKeon, 1982). Additionally, sensitive assays for ACC have been developed to quantify this ethylene precursor in plant tissues, further underscoring its significance in plant biology (Lizada & Yang, 1979).

Biological Activity and Chemical Synthesis

ACC and its derivatives, including compounds with cyclopropane moieties, exhibit a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. Efforts have been made to isolate these compounds from natural sources, characterize them, and develop strategies for their total synthesis, demonstrating the potential of these substances in scientific research and applications (Coleman & Hudson, 2016).

Role as a Signaling Molecule

Recent findings suggest that ACC may serve a role beyond being just an ethylene precursor. It has been proposed as a signaling molecule, independent of ethylene biosynthesis, involved in regulating plant development, cell wall signaling, and response to pathogens. This expands the potential research applications of ACC-related compounds in understanding plant growth and defense mechanisms (Polko & Kieber, 2019).

ACC Transport and Metabolism

The transport and metabolism of ACC within plants have been identified as key areas of research. Studies have highlighted the conjugation, deamination, and transport processes of ACC, revealing its complex role in ethylene biosynthesis and signaling pathways. Understanding these processes is crucial for advancing agricultural practices and crop management strategies (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6(9-5-1-2-5)8(3-4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWXSEYUKVMGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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